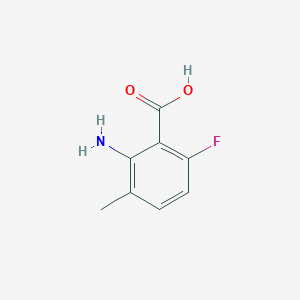

2-Amino-6-fluoro-3-methylbenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPVQQUWJIZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285488 | |

| Record name | 2-Amino-6-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-26-9 | |

| Record name | 2-Amino-6-fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 6 Fluoro 3 Methylbenzoic Acid and Its Precursors

Established Synthetic Routes to 2-Amino-6-fluoro-3-methylbenzoic Acid

Key Precursors and Starting Materials

The logical starting material for the synthesis is 2-Fluoro-6-methylbenzoic acid . This compound is a commercially available ortho-benzoic acid derivative featuring the required fluorine and methyl groups at the correct positions relative to the carboxylic acid. ossila.comoakwoodchemical.comchemscene.comnih.gov Its availability makes it a practical precursor for laboratory and potential industrial-scale synthesis.

An alternative pathway could begin with 3-fluoro-2-nitrotoluene , which would then require a carboxylation step, a more complex route than starting with the pre-formed benzoic acid. Therefore, 2-Fluoro-6-methylbenzoic acid is the preferred key precursor.

Nitration: Electrophilic aromatic substitution on 2-Fluoro-6-methylbenzoic acid to introduce a nitro group, yielding a nitrated intermediate.

Reduction: Conversion of the nitro group to an amino group to yield the final product, this compound.

Reaction Conditions and Optimization Strategies

Step 1: Nitration The nitration of the benzene (B151609) ring is a standard method for introducing a nitrogen-containing functional group. For a substituted benzene ring like 2-Fluoro-6-methylbenzoic acid, the position of nitration is directed by the existing substituents. The carboxylic acid group is a meta-director, while the fluoro and methyl groups are ortho-, para-directors. The steric hindrance from the two ortho-substituents (fluoro and methyl) would likely direct the incoming nitro group to the position para to the fluorine atom and meta to the carboxylic acid, which is the desired C5 position.

Standard nitrating conditions involve a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

| Parameter | Condition | Purpose |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), the active electrophile. |

| Temperature | 0–10 °C (controlled) | Nitration is highly exothermic; low temperatures are required to prevent over-nitration and side reactions. |

| Solvent | Sulfuric acid often acts as the solvent. | |

| Work-up | Pouring the reaction mixture onto ice followed by filtration. | Quenches the reaction and precipitates the solid nitro-product. |

Optimization: The ratio of nitric to sulfuric acid and the reaction temperature are critical parameters. Careful, slow addition of the benzoic acid precursor to the nitrating mixture is essential to maintain temperature control. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 2: Reduction of the Nitro Group The reduction of the nitro intermediate to form the target amino group can be achieved through various methods. Catalytic hydrogenation is a common and clean method. A similar reduction of a nitrohalogenobenzoic acid is achieved using this technique. google.com

| Parameter | Condition | Purpose |

| Reagents | H₂ gas, Palladium on carbon (Pd/C) catalyst | Catalytic hydrogenation is an efficient method for reducing nitro groups to amines. |

| Solvent | Methanol or Ethanol | Solubilizes the nitro-compound and is suitable for hydrogenation. |

| Pressure | 2–5 kg/cm ² Hydrogen | Ensures sufficient hydrogen for the reaction. |

| Temperature | 60–100 °C | Provides activation energy for the reaction. |

| Additives | An organic or inorganic base (e.g., triethylamine, sodium acetate) | Can be added to neutralize any acidic byproducts. google.com |

Optimization: The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to maximize yield and minimize reaction time. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective but may require more complex purification procedures.

Synthesis of Chemically Related Fluorinated Aminobenzoic Acids

The synthesis of fluorinated aminobenzoic acids is a significant area of research due to their roles as intermediates in pharmaceuticals and materials science. chemimpex.comorgsyn.org

Nucleophilic Fluorination Approaches (e.g., from 1-arylbenziodoxolones)

A modern and facile method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.orgarkat-usa.org This transition metal-free approach uses readily available starting materials and fluoride (B91410) salts. arkat-usa.org

The general reaction involves treating a 1-arylbenziodoxolone precursor with a fluoride source, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF). arkat-usa.org The reaction proceeds via a nucleophilic attack of the fluoride ion. Research has shown that the choice of substituents on the benziodoxolone ring can significantly impact the reaction's efficiency. For instance, incorporating an electron-withdrawing nitro group at the 5-position of the benziodoxolone structure can lead to excellent yields of the corresponding 2-fluoro-5-nitrobenzoic acid (up to 89%). arkat-usa.org

This method has been successfully applied to the synthesis of 2-fluoro-3-methylbenzoic acid, a key precursor to the target compound of this article. However, yields for this specific derivative were reported to be low (6-18%) due to competing side reactions that primarily formed 3-methylbenzoic acid. arkat-usa.orgarkat-usa.org Optimization attempts by using bulkier aryl groups on the iodine atom showed only marginal improvements in yield. arkat-usa.orgarkat-usa.org

Radiosynthetic Considerations (e.g., Fluorine-18 Labeling)

Fluorine-18 (¹⁸F) is the most commonly used radioisotope for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. Its manageable half-life (approx. 110 minutes) allows for multi-step syntheses. The development of ¹⁸F-labeled aminobenzoic acids is of great interest for creating PET tracers that target amino acid transporters, which are often upregulated in tumor cells.

The nucleophilic fluorination methods described above are highly adaptable for radiosynthesis. The process uses cyclotron-produced [¹⁸F]fluoride, typically as [¹⁸F]KF, which is activated using a kryptofix complex (K₂.₂.₂). The short half-life of ¹⁸F necessitates rapid and high-yield radiolabeling reactions.

The synthesis of 2-[¹⁸F]fluoro-5-nitrobenzoic acid has been demonstrated using a 1-aryl-5-nitrobenziodoxolone precursor. arkat-usa.org The reaction conditions were optimized for radiosynthesis:

| Parameter | Condition | Radiochemical Yield (RCY) |

| Solvent | Acetonitrile (CH₃CN) | Up to 15% |

| Temperature | 80 °C | |

| Time | 30 min | |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Up to 39% |

| Temperature | 150 °C | |

| Time | 30 min |

These findings show that solvent and temperature dramatically influence the efficiency of the radiofluorination, with DMSO at higher temperatures providing superior yields for this specific substrate. arkat-usa.org This highlights the potential for producing ¹⁸F-labeled fluorinated aminobenzoic acids for PET imaging applications.

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com For a molecule like this compound, derivatization targets the polar functional groups—the carboxylic acid (-COOH) and the amino (-NH₂) group—to increase volatility and improve chromatographic behavior.

Esterification of the Carboxylic Acid Group: The carboxylic acid group is commonly converted into an ester, typically a methyl or ethyl ester, to reduce its polarity. This is a crucial step for GC analysis. colostate.edu

Fischer Esterification: Reacting the compound with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). researchgate.netlibretexts.org

Using Thionyl Chloride: A milder method involves adding thionyl chloride (SOCl₂) dropwise to a solution of the aminobenzoic acid in anhydrous methanol. This method can prevent the unwanted alkylation of the amino group. tandfonline.com

Transesterification: This process involves reacting an existing ester with a different alcohol in the presence of a catalyst. google.com

Acylation of the Amino Group: The amino group can be acylated to form an amide. This is often done after esterification in a two-step derivatization process.

Using Anhydrides: Perfluorinated acid anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), are common reagents. The reaction is typically performed in a solvent capable of accepting the acidic byproduct. gcms.cz

Using Acyl Halides: Acyl halides can also be used for acylation, often in the presence of a tertiary amine to scavenge the acid generated. google.com

The table below summarizes common derivatization approaches for aminobenzoic acids.

| Target Group | Reaction Type | Reagent(s) | Derivative Formed | Purpose |

| Carboxylic Acid | Esterification | Methanol / H₂SO₄ | Methyl Ester | Increase volatility for GC |

| Amino Group | Acylation | Acetic Anhydride | N-acetyl amide | Reduce polarity |

| Both Groups | Silylation | MTBSTFA | TBDMS derivative | Increase volatility, create stable derivatives for GC-MS |

These derivatization strategies allow for the effective analysis of this compound and related compounds using techniques that require more volatile and thermally stable analytes. jfda-online.comgcms.cz

Esterification Reactions

Detailed research findings indicate that various methods are effective for the esterification of amino acids and their derivatives. A common and straightforward method involves the use of trimethylchlorosilane (TMSCl) and an alcohol, such as methanol, at room temperature. This system provides a convenient and mild reaction environment, leading to good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov The general procedure involves adding TMSCl to the amino acid, followed by the addition of the alcohol. The mixture is then stirred at room temperature until the reaction is complete. nih.gov

Another established method for synthesizing esters from 2-aminobenzoic acids involves the use of thionyl chloride with various alcohols, including benzyl (B1604629) alcohol and allyl alcohol. researchgate.net While effective, this method requires careful handling due to the corrosive nature of thionyl chloride. Patent literature also describes methods for preparing esters like 2-amino-3-chlorobenzoic methyl ester by reacting the parent acid with a methylation reagent in the presence of an inorganic acid and an organic solvent. google.com These methodologies are broadly applicable to substituted anthranilic acids like this compound.

| Reagent/System | Alcohol | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Mild conditions, simple workup, good to excellent yields. | nih.gov |

| Thionyl Chloride (SOCl₂) | Various (e.g., Benzyl, Allyl) | Varies | Effective for a range of alcohols. | researchgate.net |

| Methylation Reagent (e.g., Dimethyl Sulfate) | Methanol (as solvent or implied) | Room Temperature after cooling | Suitable for industrial scale, high purity and yield. | google.com |

| Formamide | N/A (Reacts with acid) | 125-130°C | Leads to cyclization to form quinazolinone, not direct esterification. | researchgate.net |

Introduction of Pharmacophores and Functional Groups

One common strategy is the introduction of an acylhydrazone pharmacophore, which is known for its antibacterial, anticancer, and antiviral activities. nih.gov This can be achieved by first converting the carboxylic acid of the parent molecule into an ester, then reacting it with hydrazine (B178648) to form a hydrazide, and finally condensing the hydrazide with an appropriate aldehyde. nih.gov

Another key modification involves the acylation of the amino group. N-acylanthranilic acids are important intermediates for the synthesis of various biologically active compounds. nih.gov For instance, reacting this compound with an acyl chloride would yield the corresponding N-acyl derivative. These intermediates can then be used to build more complex structures, such as substituted quinazolinones, by reacting them with primary amines. nih.gov The fluorine atom itself is a crucial pharmacophore, as fluorination is a well-known strategy to enhance metabolic stability, bioavailability, and receptor binding affinity in drug candidates. nbinno.com

| Pharmacophore/Functional Group | Reaction Type | Reagents | Significance | Reference |

|---|---|---|---|---|

| Acylhydrazone | Condensation | Hydrazine hydrate, Aromatic aldehydes | Confers antibiotic, anticancer, and antiviral activities. | nih.gov |

| N-Acyl Group | Acylation | Acyl chlorides | Key intermediate for synthesizing substituted quinazolinones. | researchgate.netnih.gov |

| Substituted Amide | Amide Bond Formation | Primary or secondary amines, Coupling reagents | Creates diverse derivatives for structure-activity relationship (SAR) studies. | nih.gov |

| Sulfonamide | Sulfonylation | Sulfonyl chlorides | Used to create hybrid molecules with potential anticancer activity. | nih.gov |

Formation of Complex Molecular Architectures (e.g., Heterocyclic Systems)

This compound is an excellent precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems like quinazolinones. nih.gov Quinazolinones are a prominent class of compounds in medicinal chemistry, possessing a wide range of biological activities. nih.gov The synthesis of these systems typically involves the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring.

Several methods have been developed for the synthesis of the quinazolinone core from anthranilic acids. A straightforward approach involves heating the anthranilic acid with formamide, which leads to the formation of the 4(3H)-quinazolinone skeleton through an o-amidobenzamide intermediate. researchgate.netnih.gov Alternatively, N-acylanthranilic acids can be condensed with primary amines to yield 2,3-disubstituted-4(3H)-quinazolinones. nih.gov

More complex, multi-ring systems can also be constructed. For example, 3-aminoquinazolinone derivatives, which can be synthesized from anthranilic acids, serve as precursors for novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov These reactions often involve the nucleophilic interaction of the 3-amino group with various electrophilic reagents, leading to the formation of additional fused six, seven, or eight-membered rings. nih.gov The incorporation of fluorine, as in the parent compound, is often a strategic choice to enhance the biological profile of the final heterocyclic product. beilstein-journals.org

| Heterocyclic System | Key Reagents | General Method | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | Formamide or Orthoesters and Ammonium Acetate | Condensation and cyclization by heating. | researchgate.netnih.gov |

| 2,3-Disubstituted-4(3H)-quinazolinones | Acyl chlorides, Primary amines | Two-step: N-acylation followed by condensation with an amine. | nih.gov |

| Indolo[1,2-c]quinazolines | Indole (B1671886) precursors, KMnO₄ | Oxidative cyclization of an intermediate formed from an indole precursor. | nih.gov |

| Triazino/Triazepino/Triazocino-quinazolinones | 3-Aminoquinazolinone, Aldehydes, etc. | Further cyclization of a pre-formed quinazolinone intermediate. | nih.gov |

| Quinazol-2,4(1H, 3H)-diones | Isocyanates | Reaction of esterified 2-aminobenzoic acid with isocyanates. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 6 Fluoro 3 Methylbenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring of 2-Amino-6-fluoro-3-methylbenzoic acid is polysubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing and activating/deactivating effects of the existing groups. fiveable.melibretexts.orgunizin.org

The directing effects of the substituents are as follows:

Amino (-NH2): Strongly activating and ortho-, para-directing. fiveable.me

Methyl (-CH3): Activating and ortho-, para-directing. unizin.org

Fluoro (-F): Deactivating via the inductive effect but ortho-, para-directing due to resonance. unizin.org

Carboxylic Acid (-COOH): Strongly deactivating and meta-directing. fiveable.meunizin.org

The powerful activating and ortho-, para-directing influence of the amino group is the dominant factor in determining the position of incoming electrophiles. libretexts.org The available positions for substitution are C4 and C5. The amino group directs electrophiles to the C5 position (para) and the C3 position (ortho). The methyl group also directs to the C5 position (para). The fluoro group directs to the C5 position (para). The carboxylic acid group directs to the C4 and C6 positions (meta), but its deactivating nature makes these positions less favorable.

Considering these combined effects, electrophilic attack is most likely to occur at the C5 position. This position is para to the strongly activating amino group and is sterically accessible. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield the 5-substituted product predominantly. youtube.comsavemyexams.com

Interactive Table: Directing Effects of Substituents

| Substituent | Effect on Reactivity | Directing Influence | Positions Directed To |

|---|---|---|---|

| -NH2 (Amino) | Strongly Activating | Ortho, Para | C3, C5 |

| -CH3 (Methyl) | Activating | Ortho, Para | C2, C4, C6 (C4, C5 relative to its own position) |

| -F (Fluoro) | Deactivating | Ortho, Para | C1, C3, C5 (C3, C5 relative to its own position) |

| -COOH (Carboxylic Acid) | Strongly Deactivating | Meta | C4, C6 |

Nucleophilic Substitution:

Nucleophilic substitution reactions can occur at two main sites on the molecule: the aromatic ring and the carbonyl carbon of the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally difficult on electron-rich benzene rings. However, the presence of the electron-withdrawing fluoro group can make the ring susceptible to SNAr, although the strong electron-donating amino group counteracts this effect. Specific conditions or activation would be required for such a reaction to proceed.

Nucleophilic Acyl Substitution: This is the most common nucleophilic reaction for this compound, occurring at the carboxylic acid moiety. masterorganicchemistry.comlibretexts.org The carboxyl group can be converted into more reactive derivatives, such as acyl chlorides or esters, which then readily react with nucleophiles. libretexts.orgyoutube.com For example, reaction with thionyl chloride (SOCl2) would convert the carboxylic acid to an acyl chloride. This intermediate can then react with various nucleophiles (e.g., alcohols, amines) to form esters or amides, respectively. libretexts.orgyoutube.com

Oxidation and Reduction Pathways of the Chemical Compound's Functional Groups

The functional groups on this compound present multiple pathways for oxidation and reduction.

Oxidation:

Amino Group: The amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups, including nitroso, nitro, or can lead to the formation of colored polymeric products (polyanilines). acs.org Strong oxidants can lead to degradation of the aromatic ring. Selective oxidation of anilines can yield products like azoxybenzenes. acs.org

Methyl Group: The methyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under heating can oxidize the methyl group to a carboxylic acid. acs.orgyoutube.com This would result in the formation of a dicarboxylic acid derivative.

Reduction:

Carboxylic Acid Group: The carboxylic acid group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol, yielding a benzyl (B1604629) alcohol derivative. cutm.ac.in Milder reducing agents may not be effective. The electrochemical reduction of substituted benzoic acids has also been studied, typically proceeding through the dissociation of the acid followed by electron transfer. acs.orgresearchgate.netox.ac.uk

Aromatic Ring: Under harsh conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring itself can be reduced to a substituted cyclohexane (B81311) ring.

Condensation and Coupling Reactions

The bifunctional nature of this compound, possessing both an amino group (nucleophile) and a carboxylic acid group (electrophile), makes it an ideal monomer for condensation and coupling reactions.

Condensation Polymerization: The molecule can undergo self-condensation, where the amino group of one molecule reacts with the carboxylic acid group of another to form an amide bond, eliminating a molecule of water. chemistrystudent.com This process, repeated, leads to the formation of a polyamide. google.comsavemyexams.com The resulting polymer would feature a rigid aromatic backbone with fluorine and methyl substituents.

Amide Coupling: The carboxylic acid can be activated by coupling reagents (e.g., carbodiimides like DCC or EDC) to react with external primary or secondary amines, forming a wide range of substituted amides. rsc.orgresearchgate.netnih.gov Similarly, the amino group can react with activated carboxylic acids (like acyl chlorides) to form amides.

Ullmann Condensation: The amino group can participate in copper-catalyzed Ullmann-type coupling reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org For instance, it could react with an aryl halide to form a diarylamine derivative. The classic Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline (B41778) with an aryl halide. wikipedia.orgresearchgate.net

Proton Transfer Processes and Tautomerism Studies in Related Systems

While specific studies on this compound are not widely available, extensive research on related aminobenzoic acids, such as para-aminobenzoic acid (PABA) and ortho-aminobenzoic (anthranilic) acid, provides significant insight into the potential proton transfer and tautomeric equilibria.

Proton Transfer: Aminobenzoic acids possess both an acidic site (carboxylic acid) and a basic site (amino group), allowing for intramolecular and intermolecular proton transfer. In solution, the protonation equilibrium is highly dependent on the solvent. In aqueous solutions, these molecules can exist in equilibrium between a neutral form and a zwitterionic form, where the proton from the carboxylic acid is transferred to the amino group. cutm.ac.in Studies on PABA have shown that proton transfer can be efficiently mediated by single molecules like ammonia (B1221849) or water, acting as a "vehicle" to shuttle the proton between the amino and carboxyl groups. fiveable.meacs.orgacs.orgresearchgate.netresearchgate.net

Tautomerism: The primary tautomeric equilibrium in aminobenzoic acids is between the neutral molecular form and the zwitterionic form. Research on N-methylanthranilic acid has demonstrated that the equilibrium constant between the molecular and zwitterionic forms is strongly dependent on the solvent. unizin.org The zwitterionic form is often stabilized by a strong intramolecular hydrogen bond between the protonated amino group and the deprotonated carboxylate. unizin.org It is expected that this compound would exhibit similar zwitterionic tautomerism, with the equilibrium position influenced by the electronic effects of the additional fluoro and methyl substituents.

Spectroscopic and Crystallographic Characterization of 2 Amino 6 Fluoro 3 Methylbenzoic Acid and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure and electronic environment of 2-amino-6-fluoro-3-methylbenzoic acid. Techniques such as NMR, IR, Raman, and UV-Vis spectroscopy each provide unique insights into the connectivity, functional groups, and conjugated systems of the molecule.

NMR spectroscopy provides precise information about the local chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. Based on the analysis of 2-amino-3-methylbenzoic acid, the aromatic region would display two doublets corresponding to the two coupled protons on the benzene (B151609) ring. dergipark.org.tr The methyl group protons would appear as a singlet, typically in the range of 2.1-2.4 ppm. The amino (NH₂) protons would likely present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide signals for each of the eight unique carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield-shifted signal (>170 ppm). The aromatic carbons would appear in the typical range of 110-150 ppm. The fluorine substituent will have a significant impact, with the carbon directly bonded to it (C-6) showing a large one-bond coupling constant (¹Jcf) and a significant upfield or downfield shift. Other aromatic carbons will also show smaller two- and three-bond couplings to fluorine. nih.gov The methyl carbon signal would appear at the most upfield region of the spectrum (~15-20 ppm). dergipark.org.tr

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F is an excellent NMR probe. biophysics.org The ¹⁹F NMR spectrum of this compound would show a single resonance. The chemical shift of this fluorine is highly sensitive to its electronic environment and substitution pattern on the aromatic ring. nih.gov It would also exhibit coupling to the adjacent aromatic proton.

Table 1: Predicted NMR Chemical Shifts (δ) and Couplings for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

| ¹H | Aromatic (C4-H) | 6.5 - 7.5 | Doublet (d) |

| ¹H | Aromatic (C5-H) | 6.5 - 7.5 | Doublet (d) |

| ¹H | Methyl (-CH₃) | ~2.2 | Singlet (s) |

| ¹H | Amine (-NH₂) | Variable | Broad Singlet (br s) |

| ¹³C | Carboxyl (-COOH) | >170 | Singlet (s) |

| ¹³C | C-6 (C-F) | 150 - 165 | Doublet (d) with large ¹Jcf |

| ¹³C | Aromatic Carbons | 110 - 150 | Doublets or singlets with smaller Jcf couplings |

| ¹³C | Methyl (-CH₃) | ~15-20 | Singlet (s) or Quartet (q) in ¹H-coupled spectrum |

| ¹⁹F | C-6 Fluorine | Variable | Signal referenced to a standard like CFCl₃; will show coupling to adjacent ¹H |

Note: Predicted values are based on data from analogs like 2-amino-3-methylbenzoic acid and general principles of NMR spectroscopy for fluorinated aromatic compounds. dergipark.org.trnih.gov

Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to specific molecular vibrations. semanticscholar.org

The spectra of this compound would be dominated by vibrations of its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, and a strong C=O stretching absorption around 1660-1700 cm⁻¹. dergipark.org.trijtsrd.com The amino group (NH₂) shows characteristic symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. dergipark.org.tr Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-F stretching vibration for fluorobenzene (B45895) derivatives typically appears as a strong band in the IR spectrum between 1270 and 1100 cm⁻¹. ijtsrd.com

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 | IR / Raman | Medium |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 | IR / Raman | Medium |

| O-H Stretch | -COOH | 2500 - 3300 | IR | Broad, Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | IR / Raman | Medium-Weak |

| C=O Stretch | -COOH | 1660 - 1700 | IR / Raman | Strong |

| N-H Bending (Scissoring) | -NH₂ | 1590 - 1650 | IR | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | IR / Raman | Medium-Strong |

| C-F Stretch | Ar-F | 1100 - 1270 | IR | Strong |

Note: Frequencies are based on data from related compounds such as 2-amino-3-methylbenzoic acid and 2-amino-5-bromobenzoic acid. dergipark.org.trijtsrd.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. Anthranilic acid and its derivatives are chromophores that typically exhibit two main absorption bands in the UV region. acadiau.ca These correspond to π→π* and n→π* transitions. cutm.ac.inyoutube.com

The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are usually intense and occur at shorter wavelengths. youtube.com The n→π* transitions involve the excitation of a non-bonding electron (from the lone pairs on oxygen or nitrogen) to a π anti-bonding orbital. These transitions are typically less intense and occur at longer wavelengths. cutm.ac.in The presence of the amino, carboxyl, and fluoro groups on the benzene ring influences the energy of these transitions, often causing a shift in the absorption maximum (λ_max). For substituted anthranilic acids, these absorption bands are generally observed between 250 and 420 nm. acadiau.ca

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The molecular geometry of this compound in the solid state is expected to be nearly planar, a common feature for substituted benzoic acids. researchgate.netresearchgate.net Analysis of the analog 2-amino-5-fluorobenzoic acid shows that the non-hydrogen atoms of the molecule deviate only slightly from a mean plane. researchgate.netnih.gov

In the solid state, benzoic acids almost universally form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net This packing motif is highly probable for the title compound. The crystal system for related analogs like 2-amino-5-fluorobenzoic acid and 3-fluoro-4-methylbenzoic acid is monoclinic, often belonging to the P2₁/c space group. researchgate.netresearchgate.net

Table 3: Typical Crystallographic Data for Analogs of this compound

| Parameter | 2-Amino-5-fluorobenzoic Acid researchgate.net | 3-Fluoro-4-methylbenzoic Acid researchgate.net |

| Chemical Formula | C₇H₆FNO₂ | C₈H₇FO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.9346 | 3.8132 |

| b (Å) | 11.7542 | 6.0226 |

| c (Å) | 11.9727 | 30.378 |

| β (°) | 96.782 | 92.50 |

| Z (molecules/cell) | 4 | 4 |

The crystal structure is stabilized by a network of intermolecular interactions, with hydrogen bonding playing the dominant role. nih.govtandfonline.com The most significant interaction is the pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a characteristic R²₂(8) ring motif. researchgate.netnih.gov

Table 4: Representative Hydrogen Bond Geometries in an Analog Crystal Structure (2-Amino-5-fluorobenzoic Acid)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type of Interaction |

| O-H···O | 0.82 | 1.81 | 2.6279 | 175 | Intermolecular (forms centrosymmetric dimer) |

| N-H···O | 0.901 | 2.044 | 2.6959 | 128.2 | Intramolecular (stabilizes molecular conformation) |

| N-H···F | 0.91 | 2.55 | 3.3646 | 149.8 | Intermolecular (links dimers) |

Data sourced from the crystallographic study of 2-amino-5-fluorobenzoic acid. researchgate.net

Crystal Engineering and Polymorphism Considerations

The fields of crystal engineering and the study of polymorphism are pivotal in understanding the solid-state properties of pharmaceutical and materials science compounds. For this compound and its analogs, these considerations revolve around the predictable formation of supramolecular structures through non-covalent interactions and the potential for the molecule to exist in multiple crystalline forms.

Crystal Engineering

The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a fluorine atom, provides a rich landscape for forming robust supramolecular assemblies. The primary interactions governing the crystal packing are expected to be hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, often leading to the formation of centrosymmetric dimers. This is a common motif in the crystal structures of carboxylic acids, including fluorinated benzoic acid analogs.

For instance, the crystal structure of 3-fluoro-4-methylbenzoic acid reveals that pairs of molecules are linked into dimers via O—H⋯O hydrogen bonding. researchgate.net The presence of the amino group introduces additional possibilities for hydrogen bonding, potentially forming N—H⋯O or N—H⋯N interactions, which can link the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks.

The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in C—H⋯F interactions, further stabilizing the crystal lattice. The position of the fluorine atom on the aromatic ring can significantly influence the strength and geometry of these hydrogen bonds. nih.govmdpi.com Studies on fluorinated benzoic acid derivatives have shown that fluorination can enhance the stability of hydrogen bond formation. nih.gov

The interplay of these various functional groups allows for the rational design of crystal structures with specific topologies and properties. The predictable nature of the carboxylic acid dimer synthon, combined with the additional hydrogen bonding capabilities of the amino group and the influence of the fluorine substituent, forms the basis of crystal engineering for this class of compounds.

Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for any solid-state material. Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability. For analogs of this compound, polymorphism has been observed and is often attributed to conformational flexibility. rsc.org

For example, a study of 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog, revealed the existence of at least two polymorphs and a cocrystal salt. rsc.org The conformational flexibility of the molecule was identified as a likely origin of its polymorphic behavior. rsc.org Given the potential for rotational freedom around the C-C and C-N bonds in this compound, it is reasonable to anticipate that it may also exhibit polymorphism. The specific arrangement of the amino, fluoro, and methyl substituents on the benzoic acid ring will influence the preferred molecular conformation and, consequently, the resulting crystal packing.

The formation of different polymorphs can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and cooling rate. The isolation and characterization of different polymorphic forms are crucial for ensuring the consistency and performance of the final material.

Crystallographic Data of an Analogous Compound

| Parameter | Value |

|---|---|

| Compound | 3-Fluoro-4-methylbenzoic acid |

| Formula | C8H7FO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z | 4 |

This data illustrates the typical packing arrangement for a substituted benzoic acid, forming a centrosymmetric dimer structure. researchgate.net It is plausible that this compound would adopt a similar dimeric motif, further extended by interactions involving the amino group.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. dntb.gov.ua A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. This level of theory is known to provide a good balance between computational cost and accuracy for organic molecules. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis (e.g., HOMO/LUMO)

A primary step in any quantum chemical calculation is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface. The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-Amino-6-fluoro-3-methylbenzoic acid, this would reveal the planarity of the benzene (B151609) ring, the orientation of the amino, carboxyl, and methyl groups, and any intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups.

Following optimization, an analysis of the electronic structure is performed. Central to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor.

LUMO represents the orbital to which an electron is most likely to be accepted, acting as an electron acceptor. materialsciencejournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov These calculations are crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4.0 to ~5.0 |

Potential Energy Surface Mapping and Conformational Analysis

The presence of rotatable single bonds, particularly involving the carboxyl and amino groups, means that this compound can exist in several different conformations. A Potential Energy Surface (PES) scan can be performed by systematically rotating specific dihedral angles (e.g., the C-C bond of the carboxyl group or the C-N bond of the amino group) and calculating the energy at each step. This mapping helps identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net Such analysis is vital for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Spectroscopic Parameter Prediction and Validation

DFT calculations are highly effective at predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (Infrared and Raman) can be generated. nih.gov The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. dntb.gov.ua Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental results and confirming the identity and purity of the synthesized compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals contacts. |

| O···H / H···O | 20 - 30% | Indicates the presence of strong hydrogen bonds, primarily involving the carboxyl and amino groups. |

| C···H / H···C | 10 - 20% | Represents weaker C–H···π or other van der Waals interactions. |

| F···H / H···F | 5 - 10% | Highlights the role of the fluorine atom in forming weak hydrogen bonds. |

Thermodynamic and Non-Linear Optical Properties (NLO) Studies

Quantum chemical calculations can predict key thermodynamic properties of this compound as a function of temperature. mdpi.com These properties, including zero-point vibrational energy, enthalpy, entropy, and heat capacity, are derived from the vibrational frequency calculations and are essential for understanding the molecule's stability and behavior in chemical reactions. mdpi.com

Non-Linear Optical (NLO) properties refer to the changes in a material's optical characteristics in the presence of intense light, which is critical for applications in photonics and optoelectronics. doi.org DFT calculations can predict NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value indicates a strong NLO response. For molecules like this compound, the presence of electron-donating (amino) and electron-withdrawing (carboxyl) groups on the π-conjugated benzene ring can lead to significant NLO properties. nih.gov

Aromaticity Studies (e.g., HOMA Analysis)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational method used to quantify the aromaticity of a cyclic system. It is calculated based on the optimized geometric structure of the molecule. The HOMA index compares the bond lengths of the ring to an ideal, fully aromatic system, with a value of 1 representing a perfect aromatic ring and values less than 1 (or negative) indicating a loss of aromaticity. nih.gov For this compound, HOMA analysis would quantify the degree of aromatic character of the benzene ring and reveal how the various substituents influence the electronic delocalization within the ring.

Advanced Applications and Research Directions of 2 Amino 6 Fluoro 3 Methylbenzoic Acid in Specialized Fields

Role in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties. nbinno.com This includes enhancing metabolic stability, improving bioavailability, and increasing binding affinity to biological targets. nbinno.com 2-Amino-6-fluoro-3-methylbenzoic acid serves as a valuable scaffold in medicinal chemistry, providing a platform for the synthesis of innovative therapeutic agents.

Synthesis of Novel Therapeutic Agents and Drug Candidates

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the utility of closely related fluorinated benzoic acid derivatives underscores its potential. For instance, the related compound 2-fluoro-6-methylbenzoic acid is a crucial intermediate in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor. ossila.com Similarly, it is a key component in the production of Avacopan, a treatment for anti-neutrophil cytoplasmic autoantibody-associated vasculitis. ossila.com Another analogue, 2-amino-3-fluorobenzoic acid, serves as a precursor for the synthesis of indole (B1671886) derivatives, including the potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist L-670,596 and the anti-inflammatory drug Etodolac. orgsyn.org The structural similarities suggest that this compound could be employed in the synthesis of analogous therapeutic agents with potentially improved efficacy or safety profiles.

| Precursor Compound | Therapeutic Agent/Target | Therapeutic Area |

| 2-Fluoro-6-methylbenzoic acid | EGFR Inhibitor | Oncology |

| 2-Fluoro-6-methylbenzoic acid | Avacopan | Vasculitis |

| 2-Amino-3-fluorobenzoic acid | L-670,596 | Cardiovascular |

| 2-Amino-3-fluorobenzoic acid | Etodolac | Anti-inflammatory |

Design of Fluorinated Pharmaceutical Agents

The deliberate incorporation of fluorine into pharmaceutical agents is a widely adopted strategy to optimize drug-like properties. nih.gov The presence of a fluorine atom in this compound offers several advantages in drug design. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influencing ionization and, consequently, absorption and distribution. nih.gov Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life and improved therapeutic effect. nbinno.com The strategic placement of fluorine can also lead to more selective binding to the target receptor or enzyme by modulating the electronic and conformational properties of the molecule. nih.gov The growing acceptance of fluorinated compounds in the pharmaceutical industry highlights the importance of building blocks like this compound for the development of next-generation medicines. nih.gov

Targeting Specific Biological Receptors and Enzymes

Contributions to Materials Science and Engineering

The unique electronic and structural properties of fluorinated aromatic compounds also make them attractive for applications in materials science and engineering. While the specific use of this compound in this domain is an emerging area of research, the applications of analogous compounds provide a strong indication of its potential.

Development of Molecular Sensors

A related compound, 2-amino-6-fluorobenzoic acid, has been utilized in the creation of fluorescent probes for biological imaging. chemimpex.com These probes can be designed to selectively bind to specific analytes or to respond to changes in their local environment, resulting in a detectable change in their fluorescence properties. The fluorine atom can enhance the photophysical properties of such probes, leading to improved sensitivity and specificity. Given its structural similarities, this compound could potentially be developed into novel fluorescent sensors for various applications, including medical diagnostics and environmental monitoring.

Catalysis Applications

While direct catalytic applications of this compound are not well-documented, its structural features suggest potential roles in catalysis. The amino and carboxylic acid groups can act as ligands to coordinate with metal centers, forming organometallic complexes that may exhibit catalytic activity. For example, 2-amino-3-fluorobenzoic acid is a precursor to fluoroacridines, which can be converted into tridentate ligands. orgsyn.org Such ligands are crucial in the design of catalysts for a variety of organic transformations. The electronic properties imparted by the fluorine and methyl substituents on the aromatic ring of this compound could be harnessed to fine-tune the reactivity and selectivity of such potential catalysts. Further research is needed to explore the synthesis of catalytic systems derived from this compound and to evaluate their performance in various chemical reactions.

Organic Electronic Devices

The development of novel organic materials is crucial for advancing the performance and stability of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, making fluorinated compounds attractive for these applications.

While specific studies on the direct use of this compound in organic electronic devices are not extensively documented, its structural motifs suggest potential as a precursor for designing new materials. For instance, fluorinated and amino-functionalized conjugated polymers have been investigated as electron transport materials in perovskite solar cells, demonstrating improved efficiency and stability. nih.gov The fluorine and amino groups in these polymers were found to enhance interfacial contact and electron collection. nih.gov Given that this compound contains both fluoro and amino functionalities, it could serve as a valuable monomer or intermediate for the synthesis of novel hole-transporting or electron-transporting materials.

The carbazole (B46965) scaffold, which can be synthesized from amino-benzoic acid derivatives, is a well-known building block for hole-transporting materials in OLEDs due to its electron-rich nature and good charge carrier mobility. nih.gov The introduction of a fluorine atom and a methyl group could further tune the HOMO/LUMO energy levels and the morphological stability of the resulting carbazole derivatives, potentially leading to enhanced device performance.

Table 1: Potential Roles of this compound Derivatives in Organic Electronic Devices

| Device Type | Potential Application of Derivatives | Expected Benefits |

| OLEDs | Hole-Transporting Layer (HTL) | Improved charge injection/transport, enhanced thermal and morphological stability. |

| OPVs | Electron-Transporting Layer (ETL) | Better interfacial contact, enhanced electron collection, improved device stability. |

| Perovskite Solar Cells | Interfacial Layer Modifier | Reduced hysteresis, enhanced photovoltaic performance and stability. bohrium.com |

Further research into the synthesis of novel organic semiconductors derived from this compound is warranted to explore its full potential in this field.

Biochemical and Life Science Research Tool

The specific substitution pattern of this compound also makes it an intriguing candidate for applications in biochemical and life science research, particularly in the study of enzymatic pathways and the development of chemical biology tools.

Fluorinated amino acids are of great interest in medicinal chemistry and chemical biology due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity/basicity of nearby functional groups. mdpi.com While direct studies on the enzymatic activity of this compound are limited, its structural similarity to anthranilic acid, a known intermediate in the biosynthesis of tryptophan, suggests it could be investigated as a potential substrate or inhibitor for enzymes in this pathway.

For example, anthranilate phosphoribosyltransferase, an enzyme involved in tryptophan biosynthesis, utilizes anthranilic acid as its natural substrate. The introduction of fluorine and a methyl group on the aromatic ring could modulate the binding affinity and reactivity of the molecule within the enzyme's active site. This could lead to the development of novel enzyme inhibitors. The synthesis of fluorinated amino acids and their derivatives is a well-established strategy for creating enzyme inhibitors. mdpi.com For instance, derivatives of 2-Fluoro-6-methylbenzoic acid have been explored in the synthesis of epidermal growth factor receptor (EGFR) inhibitors. ossila.com

Table 2: Potential Enzymatic Pathway Interactions of this compound

| Enzymatic Pathway | Potential Role | Rationale |

| Tryptophan Biosynthesis | Inhibitor/Substrate Analog | Structural similarity to anthranilic acid. |

| Kinase Signaling | Precursor for Inhibitors | Fluorinated benzoic acids are used in the synthesis of kinase inhibitors. ossila.com |

Future research could involve screening this compound and its derivatives against a panel of enzymes to identify potential inhibitory activities and to understand the structure-activity relationships.

Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. nih.gov Anthranilic acid and its derivatives are known to exhibit fluorescence, and 2-aminobenzoic acid (a related compound) is used as a fluorescent label for glycans. qa-bio.com The inherent fluorescence of the aminobenzoic acid scaffold, potentially modulated by the fluorine and methyl substituents, makes this compound a promising core structure for the development of novel fluorescent probes.

Furthermore, the presence of both an amino and a carboxylic acid group provides two points for chemical modification, making it an ideal scaffold for the construction of combinatorial libraries. Mixture-based synthetic combinatorial libraries are a powerful tool for the discovery of new bioactive compounds. nih.gov By systematically modifying the amino and carboxylic acid functionalities of this compound with a variety of building blocks, large and diverse chemical libraries can be generated for high-throughput screening against biological targets. For example, 3-amino-5-hydroxybenzoic acid has been successfully used as a core structure for the combinatorial synthesis of a small-molecule library. nih.gov

Table 3: Applications in Chemical Biology Probe and Library Development

| Application | Approach | Potential Advantages |

| Fluorescent Probes | Derivatization of the core scaffold with recognition moieties. | Tunable photophysical properties due to fluorine substitution. |

| Combinatorial Libraries | Solid-phase or solution-phase synthesis using the amino and carboxylic acid handles. | Generation of diverse molecular structures for drug discovery and chemical biology. |

The versatility of this compound as a building block opens up exciting possibilities for the creation of new tools to interrogate complex biological systems.

Future Perspectives in Chemical Research and Innovation

The unique substitution pattern of this compound presents numerous opportunities for future chemical research and innovation. Its utility as a synthetic intermediate is a key area for further exploration. For instance, anthranilic acids are important precursors for the synthesis of various heterocyclic compounds, such as indoles and fluoroacridines, which have therapeutic applications. orgsyn.org The specific stereoelectronic properties of this compound could lead to the discovery of novel reaction pathways and the synthesis of previously inaccessible molecular architectures.

In materials science, the incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The development of new synthetic methodologies to efficiently incorporate this and other fluorinated building blocks into complex molecules will be a continuing area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-fluoro-3-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis often involves halogenation, fluorination, and carboxylation. For example, fluorination steps may require controlled temperatures (e.g., −10°C to 25°C) and reagents like sulfuryl chloride or thionyl chloride in solvents such as tetrahydrofuran (THF) or methanol . Solvent recycling (e.g., n-hexane, ethyl acetate) can improve efficiency. Monitor intermediates via TLC or HPLC, and optimize pH during carboxylation to avoid side reactions. Yield improvements (e.g., from 60% to >90%) often hinge on solvent purity and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~2.3 ppm for methyl groups) .

- Mass spectrometry (EI or ESI) to verify molecular ions (C₈H₈FNO₂, m/z 169.1) and fragmentation patterns .

- HPLC with UV detection (λ = 254 nm) to assess purity (>97%) and resolve isomers .

Q. How can researchers ensure purity and stability during storage?

- Methodology : Store under inert gas (argon/nitrogen) at −20°C to prevent decomposition. Use amber vials to block light-induced degradation. Validate purity via melting point analysis (e.g., 173–175°C for analogous brominated derivatives ) and periodic HPLC checks. Avoid aqueous environments to minimize hydrolysis of the fluorine substituent .

Advanced Research Questions

Q. How do competing side reactions during fluorination impact yield, and what strategies mitigate this?

- Methodology : Fluorination at the 6-position may compete with over-halogenation or ring-opening. Use kinetic studies (e.g., in situ IR monitoring) to identify intermediates. Adjust stoichiometry (e.g., 1.2 equiv of fluorinating agent) and employ phase-transfer catalysts (e.g., crown ethers) to enhance selectivity. For example, THF/water biphasic systems reduce byproduct formation .

Q. What causes contradictions in spectral data (e.g., NMR shifts) between batches?

- Methodology : Batch-to-batch variability often stems from:

- Solvent polarity effects : DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.2–0.5 ppm .

- Trace impurities : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to remove residual solvents or unreacted amines .

- Tautomerism : Investigate pH-dependent tautomeric forms via variable-temperature NMR .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology : Synthesize analogs (e.g., 2-amino-6-chloro-3-methylbenzoic acid) and compare bioactivity. Use computational tools (DFT, docking simulations) to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic ring reactivity). Test solubility in DMSO/PBS and logP values to correlate with membrane permeability .

Q. What mechanistic insights explain substituent effects on regioselectivity in cross-coupling reactions?

- Methodology : The fluorine atom’s ortho/para-directing behavior and steric hindrance from the methyl group influence coupling sites. Conduct kinetic isotope effect (KIE) studies or deuterium labeling to track reaction pathways. For Suzuki-Miyaura reactions, compare catalytic systems (Pd(PPh₃)₄ vs. XPhos) to optimize C–F bond activation .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?

- Methodology : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while protic solvents (MeOH, H₂O) may deactivate nucleophiles. Use Hammett plots to correlate substituent electronic effects with reaction rates. For example, log(k) vs. σ⁻ values can quantify fluorine’s impact .

Q. What strategies resolve contradictions in reported biological activity across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.